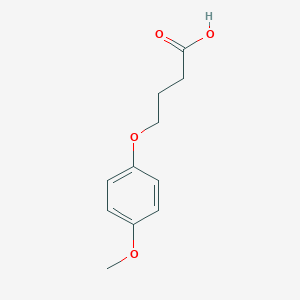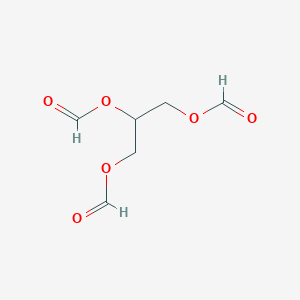
Acide 4-(4-méthoxyphénoxy)butanoïque
Vue d'ensemble
Description
“4-(4-Methoxyphenoxy)butanoic acid” is a chemical compound with the linear formula C11H14O4 . It has a molecular weight of 210.232 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of “4-(4-Methoxyphenoxy)butanoic acid”. Sigma-Aldrich does not provide analytical data for this product .
Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenoxy)butanoic acid” contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Applications De Recherche Scientifique
Médecine : Recherche sur les agents neuroprotecteurs
Acide 4-(4-méthoxyphénoxy)butanoïque : a été étudié pour ses effets neuroprotecteurs potentiels. Les dérivés de ce composé, tels que l'acide 4-phénylbutyrique (4-PBA), se sont montrés prometteurs comme agents thérapeutiques pour les maladies neurodégénératives en raison de leur capacité à agir comme des chaperons chimiques . Ces composés aident au bon repliement des protéines et empêchent leur agrégation, qui est une caractéristique pathologique courante dans les troubles comme les maladies d'Alzheimer et de Parkinson.
Agriculture : Formulation d'herbicides
Dans le secteur agricole, les dérivés d'acides phénoxyalcanoïques sont couramment utilisés comme herbicides. Ils agissent comme des régulateurs de croissance des plantes et sont utilisés depuis les années 1940 . This compound pourrait être potentiellement impliqué dans le développement de nouveaux herbicides, compte tenu de sa similitude structurale avec d'autres acides phénoxyalcanoïques.
Science des matériaux : Synthèse de polymères
Ce composé peut servir de précurseur dans la synthèse de polymères. Ses groupes fonctionnels méthoxy et acide butanoïque en font un candidat pour la création de polymères présentant des propriétés spécifiques, telles qu'une flexibilité accrue ou une meilleure solubilité dans les solvants organiques .
Science de l'environnement : Étude des xénobiotiques
Compte tenu de sa structure chimique, This compound pourrait être utilisé dans la recherche en science de l'environnement pour étudier le comportement des xénobiotiques - des produits chimiques qui ne se trouvent pas naturellement dans les organismes - dans l'environnement. Il peut aider à comprendre les voies de biodégradation et le devenir environnemental de composés similaires .
Biochimie : Études d'inhibition enzymatique
En biochimie, ce composé pourrait être utilisé pour étudier les interactions enzyme-substrat, en particulier dans les enzymes qui interagissent avec des substrats phénoxy ou acide butanoïque. Il pourrait servir d'inhibiteur ou d'analogue de substrat pour obtenir des informations sur les mécanismes enzymatiques .
Applications industrielles : Intermédiaire chimique
This compound : peut être utilisé comme intermédiaire chimique dans la production de divers produits chimiques industriels. Ses sites réactifs le rendent approprié pour des modifications chimiques ultérieures, ce qui peut conduire à la synthèse d'une large gamme de produits .
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenoxy)butanoic acid is not fully understood. It is known to act as an inhibitor of certain enzymes, and it has been suggested that it may act as a substrate for the production of certain biosurfactants. It is also believed that 4-(4-Methoxyphenoxy)butanoic acid may act as a prodrug, which is a compound that is converted into an active drug in the body.
Biochemical and Physiological Effects
4-(4-Methoxyphenoxy)butanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and it has also been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to have antioxidant activity, and it has been suggested that it may have potential for use in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Methoxyphenoxy)butanoic acid in laboratory experiments include its low cost, its availability, and its ease of synthesis. It is also a versatile compound, and it can be used in a variety of research projects. The main limitation of using 4-(4-Methoxyphenoxy)butanoic acid in laboratory experiments is that its mechanism of action is not fully understood, and it is not known how it will interact with other compounds or how it will affect the results of certain experiments.
Orientations Futures
The potential future directions of 4-(4-Methoxyphenoxy)butanoic acid research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential use as a substrate for the production of certain biosurfactants. It is also possible that 4-(4-Methoxyphenoxy)butanoic acid may have potential applications in the development of new drugs and in the study of drug metabolism. Additionally, further research into the biochemical and physiological effects of 4-(4-Methoxyphenoxy)butanoic acid may lead to the development of new therapeutic agents.
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Formyl-3-methoxyphenoxy)butanoic acid”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHMCXAVTAKIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290342 | |
| Record name | 4-(4-methoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55579-99-2 | |
| Record name | 55579-99-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-methoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methoxyphenoxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














